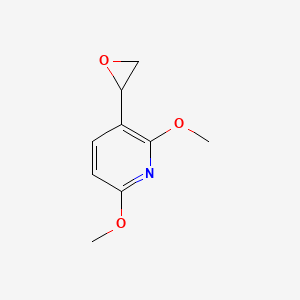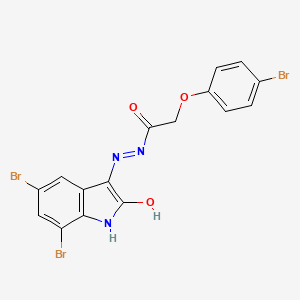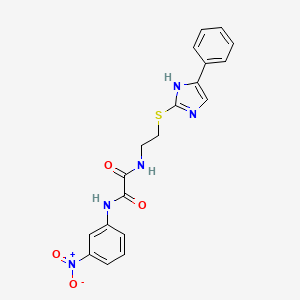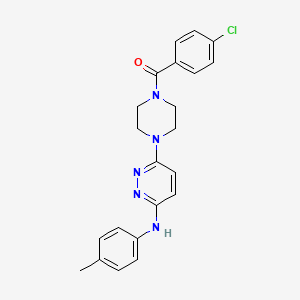
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as TASP0433864, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research.
Mecanismo De Acción
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone inhibits the activity of several enzymes and signaling pathways, including phosphodiesterases, phosphatidylinositol 3-kinase (PI3K), and Akt. These enzymes and pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these processes, (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has the potential to slow the progression of various diseases.
Biochemical and Physiological Effects:
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. These effects have been observed in various cell lines and animal models, suggesting that (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has potential therapeutic value.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is that it has been shown to be effective in preclinical studies, making it a potential candidate for further research. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective inhibitors. Another direction is to study the potential use of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in combination with other therapeutic agents, which may enhance its efficacy. Additionally, further studies on the safety and toxicity of this compound are needed to determine its potential use in clinical settings.
Métodos De Síntesis
The synthesis of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves several steps, including the formation of a pyridazine intermediate and the coupling of this intermediate with a piperazine derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer, neurological disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in these diseases.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-16-2-8-19(9-3-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)17-4-6-18(23)7-5-17/h2-11H,12-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMENAEZJCMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

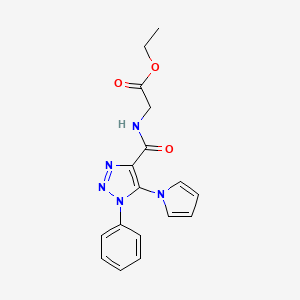
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2874283.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)
![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)
![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2874292.png)
![N-(2-ethoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}sulfanyl)acetamide](/img/structure/B2874295.png)
